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Compound of Interest

Compound Name: L-Asparagine-13C4,15N2,d8

Cat. No.: B12059438

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties, experimental
applications, and relevant biological pathways of the stable isotope-labeled amino acid, L-
Asparagine-13C4,>°N2,ds. This molecule is a powerful tool in a range of research fields, including
metabolomics, proteomics, and drug development, offering the ability to trace and quantify
metabolic processes with high precision.

Core Chemical Properties

L-Asparagine-13Ca,'5N2,ds is a non-radioactive, stable isotope-labeled version of the amino acid
L-asparagine. In this isotopologue, all four carbon atoms are replaced with carbon-13 (13C),
both nitrogen atoms are replaced with nitrogen-15 (**N), and eight hydrogen atoms are
replaced with deuterium (2H or d). These substitutions result in a significant mass shift
compared to the natural abundance isotopologue, making it an excellent internal standard for
mass spectrometry-based quantification.
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Property Value Reference(s)
Chemical Formula 13C4HoDs'>N203 [1]
Exact Mass 146.12 g/mol [1]
CAS Number 1217464-18-0 [1]
Isotopic Purity (3C) >98 atom % [1]
Isotopic Purity (*>N) >98 atom % [1]
Isotopic Purity (D) >98 atom % [1]
Chemical Purity >95% (CP) [1]
Physical Form Solid [1]
Melting Point 232 °C (decomposes) [1]

Store at room temperature,
Storage _ _ [2]
away from light and moisture.

Combustible solid. Personal
protective equipment should

Safety ) [1]
include a dust mask (type

N95), eye shields, and gloves.

Key Applications and Experimental Protocols

The primary utility of L-Asparagine-13C4,°N2,ds lies in its application as a tracer and internal
standard in quantitative analytical techniques. Its known concentration and distinct mass allow
for precise measurement of endogenous L-asparagine levels in complex biological samples.

Metabolomics and Metabolic Flux Analysis (MFA)

In metabolomics, this labeled compound is invaluable for quantifying the flux through metabolic
pathways involving asparagine. By introducing 13C and *°N labeled asparagine into a biological
system, researchers can track the incorporation of these heavy atoms into downstream
metabolites.

Experimental Protocol: Stable Isotope Dilution LC-MS/MS for Amino Acid Quantification
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This protocol provides a general framework for the use of L-Asparagine-13Ca,2°N2,ds as an
internal standard for the quantification of L-asparagine in biological samples such as plasma or
cell extracts.

e Sample Preparation:

[e]

Thaw frozen biological samples on ice.

o To 50 uL of sample (e.g., plasma, cell lysate), add a known amount of L-Asparagine-
13C4,5N2,ds internal standard solution. The amount of standard added should be optimized
to be within the linear range of the instrument and comparable to the expected
endogenous concentration of asparagine.

o Precipitate proteins by adding 150 pL of ice-cold methanol. Vortex thoroughly.

o Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated
protein.

o Transfer the supernatant to a new tube for analysis. The supernatant can be dried down
and reconstituted in a suitable solvent for LC-MS/MS analysis if concentration is needed.

e LC-MS/MS Analysis:

o Liquid Chromatography (LC): Separation of amino acids is typically achieved using a
hydrophilic interaction liquid chromatography (HILIC) column or a reversed-phase column
with an ion-pairing agent.

» Example HILIC Mobile Phase A: Water with 0.1% formic acid
» Example HILIC Mobile Phase B: Acetonitrile with 0.1% formic acid

» A gradient from high organic to high aqueous mobile phase is used to elute the amino
acids.

o Mass Spectrometry (MS): The analysis is performed on a triple quadrupole mass
spectrometer operating in positive ion mode using selected reaction monitoring (SRM) or
multiple reaction monitoring (MRM).
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= MRM Transitions for L-Asparagine (unlabeled): Precursor ion (Q1) m/z 133.1 - Product
ion (Q3) m/z 74.1

» MRM Transitions for L-Asparagine-13Ca4,'>N2,ds (labeled): Precursor ion (Q1) m/z 147.1
- Product ion (Q3) m/z 82.1

o Instrument parameters such as collision energy and cone voltage should be optimized for
each analyte.

o Data Analysis:

o The concentration of endogenous L-asparagine is determined by calculating the ratio of
the peak area of the unlabeled analyte to the peak area of the labeled internal standard.

o A calibration curve is generated using known concentrations of unlabeled L-asparagine
spiked with the same amount of internal standard to ensure accurate quantification.
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LC-MS/MS Workflow for Asparagine Quantification
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Proteomics

In proteomics, stable isotope labeling by amino acids in cell culture (SILAC) is a powerful
technique for quantitative analysis of protein expression. While arginine and lysine are most
commonly used for SILAC, labeled asparagine can be employed in specific experimental
contexts, particularly when studying proteins with a high asparagine content or when
investigating asparagine-specific post-translational modifications like N-linked glycosylation.

Experimental Protocol: SILAC-based Proteomics
e Cell Culture and Labeling:
o Culture two populations of cells in parallel.
o One population (the "light" sample) is grown in standard culture medium.

o The other population (the "heavy" sample) is grown in a medium where the standard L-
asparagine has been replaced with L-Asparagine-13Ca4,1°Nz,ds.

o Cells should be cultured for at least five to six doublings to ensure complete incorporation
of the labeled amino acid into the proteome.

o Sample Mixing and Protein Extraction:

o After the experimental treatment, the "light" and "heavy" cell populations are mixed in a 1:1
ratio based on cell number or protein concentration.

o Lyse the combined cell pellet and extract the proteins using a suitable lysis buffer.
o Protein Digestion and Peptide Fractionation:
o The protein mixture is digested into peptides, typically using trypsin.

o The resulting peptide mixture can be fractionated using techniques like strong cation
exchange (SCX) or high-pH reversed-phase chromatography to reduce sample
complexity.

e LC-MS/MS Analysis:
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o The peptide fractions are analyzed by high-resolution LC-MS/MS.

o The mass spectrometer will detect pairs of peptides that are chemically identical but differ
in mass due to the presence of the stable isotopes.

e Data Analysis:

o Specialized proteomics software is used to identify the peptides and quantify the relative
abundance of the "light" and "heavy" forms.

o The ratio of the peak intensities of the heavy and light peptide pairs reflects the relative
abundance of the corresponding protein in the two cell populations.

NMR Spectroscopy

For protein NMR, uniform or selective labeling with 13C and °N is crucial for resonance
assignment and structural studies. While L-Asparagine-13Cas,*>Nz,ds provides uniform labeling of
asparagine residues, it is often used in conjunction with other labeled amino acids to achieve
specific labeling patterns that simplify complex NMR spectra. Deuteration is particularly
beneficial for studying larger proteins as it reduces signal broadening from dipolar coupling.

Experimental Protocol: Protein Expression for NMR Studies

o Expression System:Escherichia coli is a commonly used host for recombinant protein
expression.

e Culture Medium: A minimal medium (e.g., M9) is used to control the isotopic composition of
the expressed protein.

 Isotope Labeling:

[¢]

For uniform 1N labeling, *>NHa4Cl is used as the sole nitrogen source.

For uniform 13C labeling, 3C-glucose is used as the sole carbon source.

[¢]

[e]

For selective labeling of asparagine residues, the minimal medium is supplemented with
L-Asparagine-3C4,>N2,ds. To minimize isotopic scrambling, it may be necessary to use an
E. coli strain that is auxotrophic for asparagine.
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e Protein Expression and Purification:
o Induce protein expression (e.g., with IPTG).

o Harvest the cells and purify the protein of interest using standard chromatographic
techniques (e.g., affinity, ion exchange, and size exclusion chromatography).

e NMR Spectroscopy:

o The purified, isotopically labeled protein is then analyzed by multidimensional NMR
techniques (e.g., HSQC, HNCO, HN(CA)CO) to assign the chemical shifts of the
backbone and sidechain atoms.

Biological Pathways Involving L-Asparagine

L-Asparagine is a hon-essential amino acid in humans, meaning it can be synthesized by the
body. Its metabolism is central to various cellular processes, and its dysregulation is implicated
in certain diseases, notably acute lymphoblastic leukemia (ALL).

Asparagine Biosynthesis and Degradation

L-asparagine is synthesized from L-aspartate and glutamine in an ATP-dependent reaction
catalyzed by asparagine synthetase (ASNS). Conversely, L-asparagine is hydrolyzed back to
L-aspartate and ammonia by the enzyme L-asparaginase.

L-Aspartate

<
-

Ammonia

L-Asparaginase

Y

_ Asparagine
Glutamine —— Synthetase (ASNS)

L-Asparagine

- Glutamate
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Asparagine Biosynthesis and Degradation Pathway

L-Asparaginase in Cancer Therapy

The enzyme L-asparaginase is a cornerstone of chemotherapy for ALL. Many leukemic cells
lack sufficient asparagine synthetase activity and are therefore dependent on extracellular
asparagine for survival. L-asparaginase depletes circulating asparagine, leading to starvation
and apoptotic cell death in these cancer cells. The use of labeled asparagine can help in
monitoring the efficacy of L-asparaginase therapy by measuring the rate of asparagine
depletion.[3][4]

Depletion of asparagine by L-asparaginase can also impact downstream signaling pathways.
For instance, asparagine deprivation can lead to the inhibition of the mTORC1 signaling
pathway, which is a key regulator of cell growth and proliferation.
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Mechanism of L-Asparaginase Action in Leukemia

Conclusion

L-Asparagine-13Ca,°N2,ds is a versatile and powerful tool for researchers in the life sciences.
Its well-defined chemical and physical properties, combined with its utility in advanced
analytical techniques, make it an indispensable reagent for the quantitative study of amino acid
metabolism, protein dynamics, and the mechanism of action of therapeutic agents. The
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protocols and pathway diagrams provided in this guide serve as a foundational resource for the
effective application of this stable isotope-labeled compound in research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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